molecular formula C11H8N2 B3254861 1,5-Diazafluorene CAS No. 245-07-8

1,5-Diazafluorene

Cat. No.: B3254861
CAS No.: 245-07-8
M. Wt: 168.19 g/mol
InChI Key: BOWFNGCAKYJFCK-UHFFFAOYSA-N
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Description

1,5-Diazafluorene is a heterocyclic compound that features a fluorene core with two nitrogen atoms replacing carbon atoms at positions 1 and 5. This compound is known for its unique structural properties, which make it an ideal candidate for various applications in coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazafluorene can be synthesized through several methods. One common approach involves the oxidative ring contraction of 1,10-phenanthroline using permanganate in basic aqueous media to yield 4,5-diazafluoren-9-one. This intermediate is then subjected to a Wolff-Kishner reduction with hydrazine monohydrate at high temperature to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,5-Diazafluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,5-diazafluorene largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the diazafluorene ring can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .

Properties

IUPAC Name

3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-3-8-7-10-9(4-2-5-12-10)11(8)13-6-1/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWFNGCAKYJFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1N=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure described in Example 608, Part C, 6.0 g (33 mmole) of 1,5-diazafluoren-9-one and 11.8 g (0.37 mole) of hydrazine were combined with 100 ml of diethyleneglycol and heated rapidly to 200°. The reaction was kept at this temperature for 30 minutes, then for 3 hours at 180°. Following the described workup, the crude yield was 4.69 g, m.p. 85°. Recrystallization from cyclohexane yields 4.0 g, m.p. 99°-100° of pure 1,5-diazafluorene.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diazafluorene
Reactant of Route 2
1,5-Diazafluorene
Reactant of Route 3
1,5-Diazafluorene
Reactant of Route 4
1,5-Diazafluorene
Reactant of Route 5
1,5-Diazafluorene
Reactant of Route 6
1,5-Diazafluorene

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